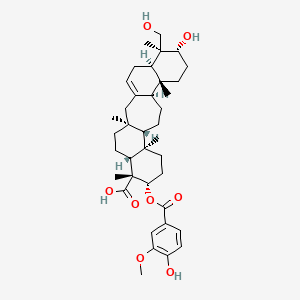

3beta-Vanilloyloxy-21beta,29-dihydroxyserrat-14-en-24-oic acid

Beschreibung

3β-Vanilloyloxy-21β,29-dihydroxyserrat-14-en-24-oic acid (CAS: 1217268-14-8) is a serratane-type triterpenoid derivative characterized by a vanilloyloxy group at the 3β position, hydroxyl groups at 21β and 29, and a carboxylic acid moiety at C-24. Its molecular formula is C₃₈H₅₄O₈, with a molecular weight of 638.83 g/mol. This compound is primarily used in biochemical research, with a purity exceeding 98% and demonstrated stability under recommended storage conditions (2–8°C in sealed, light-protected vials) .

Eigenschaften

Molekularformel |

C38H54O8 |

|---|---|

Molekulargewicht |

638.8 g/mol |

IUPAC-Name |

(3S,6R,7R,8S,11R,12S,15S,16R,19R,20S,21R)-19-hydroxy-8-(4-hydroxy-3-methoxybenzoyl)oxy-20-(hydroxymethyl)-3,7,11,16,20-pentamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylic acid |

InChI |

InChI=1S/C38H54O8/c1-34-16-13-29-36(3,18-15-31(38(29,5)33(43)44)46-32(42)22-7-10-25(40)26(19-22)45-6)27(34)12-9-24-23(20-34)8-11-28-35(24,2)17-14-30(41)37(28,4)21-39/h7-8,10,19,24,27-31,39-41H,9,11-18,20-21H2,1-6H3,(H,43,44)/t24-,27-,28+,29+,30+,31-,34-,35+,36+,37+,38+/m0/s1 |

InChI-Schlüssel |

YYODNZBAUQJYJL-YAAKAUJRSA-N |

Isomerische SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)CO)O)C)C2)(CC[C@@H]([C@]3(C)C(=O)O)OC(=O)C6=CC(=C(C=C6)O)OC)C |

Kanonische SMILES |

CC12CCC3C(C1CCC4C(=CCC5C4(CCC(C5(C)CO)O)C)C2)(CCC(C3(C)C(=O)O)OC(=O)C6=CC(=C(C=C6)O)OC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Synthesis Challenges

There is a notable scarcity of published synthetic routes specifically targeting 3β-Vanilloyloxy-21β,29-dihydroxyserrat-14-en-24-oic acid. The complexity arises from the need to:

- Introduce the vanilloyloxy moiety selectively at the 3β position

- Maintain stereochemical integrity at the 21β and 29 hydroxyl groups

- Preserve the serratane skeleton with the 14-en-24-oic acid functionality intact.

Stock Solution Preparation for Research Use

A practical aspect of preparation involves dissolving the compound for experimental use. The following table summarizes the preparation of stock solutions at various molarities based on the compound's molecular weight (638.83 g/mol):

| Amount of Compound | 1 mM Solution (mL) | 5 mM Solution (mL) | 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 1.5654 | 0.3131 | 0.1565 |

| 5 mg | 7.8268 | 1.5654 | 0.7827 |

| 10 mg | 15.6536 | 3.1307 | 1.5654 |

Note: Solutions are typically prepared in DMSO or other suitable solvents, with heating to 37°C and ultrasonic oscillation to enhance solubility.

Research Outcomes and Observations on Preparation

- Stability and Storage: Proper storage at low temperatures and avoiding repeated freeze-thaw cycles are critical to maintain compound integrity.

- Solubility: The compound exhibits limited solubility in aqueous media, necessitating the use of organic solvents such as DMSO, PEG300, or Tween 80 for in vivo formulations.

- Biological Activity Correlation: The presence of the vanilloyloxy group and hydroxyl functionalities likely influence the compound's bioactivity profile, including potential anti-inflammatory and antioxidant properties, though detailed mechanistic studies are ongoing.

Comparative Synthetic Insights from Related Compounds

Summary Table of Preparation Considerations

| Aspect | Details |

|---|---|

| Starting Materials | Natural serratane triterpenoids or synthetic precursors; vanillic acid derivatives |

| Key Reactions | Esterification (vanilloyloxy formation), selective hydroxyl protection/deprotection, oxidation |

| Solvents | DMSO, PEG300, Tween 80, corn oil for formulation |

| Storage Conditions | Powder: -20°C; Solutions: -80°C; Protect from moisture and light |

| Stability Enhancements | Avoid repeated freeze-thaw; prepare aliquots; heat and ultrasonic treatment to improve solubility |

| Yield and Purity | Not widely reported; dependent on synthetic route and purification methods |

Analyse Chemischer Reaktionen

Types of Reactions: 3beta-Vanilloyloxy-21beta,29-dihydroxyserrat-14-en-24-oic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

3beta-Vanilloyloxy-21beta,29-dihydroxyserrat-14-en-24-oic acid has several scientific research applications, including:

Chemistry: Used as a reference compound in analytical studies and for the synthesis of related compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, including its role in modulating specific biochemical pathways.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3beta-Vanilloyloxy-21beta,29-dihydroxyserrat-14-en-24-oic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular receptors. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share the serratane backbone but differ in substituents, which influence their physicochemical and biological properties:

Table 1: Structural and Physicochemical Comparison

Substituent-Driven Differences

Acyloxy Groups at 3β Position

- Vanilloyloxy (3β-Vanilloyloxy): Contains a methoxy (-OCH₃) and hydroxyl (-OH) group on the aromatic ring.

- 4-Hydroxybenzoyloxy (3β-(4-Hydroxybenzoyloxy)) : Lacks the methoxy group, reducing lipophilicity but increasing hydrogen-bonding capacity due to the free hydroxyl group .

Hydroxyl Groups at 21β and 29

Both compounds retain hydroxyl groups at these positions, which are critical for hydrogen bonding with biological targets. However, steric effects from the 3β substituent may modulate accessibility to these groups.

Carboxylic Acid at C-24

The carboxylic acid moiety is conserved across all analogues, suggesting a shared role in solubility and ionic interactions.

Physicochemical and Functional Implications

Derivatives with halogens (e.g., FA-11, FA-12) exhibit even lower solubility due to nonpolar substituents .

Bioavailability :

- Higher lipophilicity in the vanilloyloxy compound may enhance cellular uptake, while the hydroxybenzoyloxy analogue’s polarity favors aqueous environments .

Synthetic Accessibility :

Research and Commercial Availability

- 3β-Vanilloyloxy-21β,29-dihydroxyserrat-14-en-24-oic acid is available from at least four suppliers, including GLPBIO and 陶术生物, highlighting its prominence in research .

- The hydroxybenzoyloxy analogue (CAS: 1217268-13-7) is less widely available but serves as a critical comparator in structure-activity relationship (SAR) studies .

Biologische Aktivität

3β-Vanilloyloxy-21β,29-dihydroxyserrat-14-en-24-oic acid is a natural compound with significant potential in biological research. This article explores its biological activities, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₃₈H₅₄O₈

- Molecular Weight : 638.83 g/mol

- CAS Number : 1217268-14-8

- Relative Density : 1.25 g/cm³ (predicted)

This compound is characterized by its unique structure, which includes hydroxyl groups and a vanilloyloxy moiety that may contribute to its biological effects.

1. Antioxidant Activity

Research indicates that 3β-Vanilloyloxy-21β,29-dihydroxyserrat-14-en-24-oic acid exhibits potent antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells.

2. Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways. It appears to inhibit pro-inflammatory cytokines and may reduce inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases.

3. Anticancer Properties

Preliminary investigations suggest that 3β-Vanilloyloxy-21β,29-dihydroxyserrat-14-en-24-oic acid may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models.

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of NF-kB Pathway : This pathway is integral to the inflammatory response; inhibiting it can reduce inflammation and cancer progression.

- Modulation of Reactive Oxygen Species (ROS) : By scavenging ROS, the compound helps maintain cellular redox balance, protecting against oxidative damage.

Case Study 1: Antioxidant Efficacy

In a study examining the antioxidant capacity of various natural compounds, 3β-Vanilloyloxy-21β,29-dihydroxyserrat-14-en-24-oic acid showed a significant reduction in lipid peroxidation levels compared to controls, highlighting its potential use as a dietary antioxidant .

Case Study 2: Anti-inflammatory Activity

A controlled trial investigated the anti-inflammatory effects of this compound in a rat model of arthritis. Results indicated a marked decrease in inflammatory markers and joint swelling when treated with the compound over four weeks .

Case Study 3: Anticancer Potential

In vitro studies demonstrated that treatment with 3β-Vanilloyloxy-21β,29-dihydroxyserrat-14-en-24-oic acid resulted in a dose-dependent inhibition of proliferation in breast cancer cell lines. Additionally, it was found to activate caspase pathways associated with apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for verifying the structural integrity of 3β-Vanilloyloxy-21β,29-dihydroxyserrat-14-en-24-oic acid in purified samples?

- Methodological Answer : The compound should be characterized using a combination of high-performance liquid chromatography (HPLC) for purity assessment (≥95% recommended), nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. For NMR, deuterated solvents (e.g., DMSO-d6 or CDCl3) and standardized acquisition parameters (e.g., 500 MHz for 1H NMR) are critical to resolve complex spin systems in the vanilloyloxy and serratene moieties .

Q. How can researchers ensure batch-to-batch consistency in isolating 3β-Vanilloyloxy-21β,29-dihydroxyserrat-14-en-24-oic acid from natural sources?

- Methodological Answer : Implement a quality control protocol using HPLC with a C18 reverse-phase column and a gradient elution system (e.g., water-acetonitrile with 0.1% formic acid). Monitor retention times and UV spectra (λ = 210–280 nm) to track the compound’s elution profile. Cross-validate results with thin-layer chromatography (TLC) using silica gel plates and a solvent system optimized for polar triterpenoids (e.g., chloroform:methanol:water, 8:2:0.1) .

Q. What spectroscopic challenges arise in distinguishing 3β-Vanilloyloxy-21β,29-dihydroxyserrat-14-en-24-oic acid from its structural analogs (e.g., 3β-(4-hydroxybenzoyloxy) derivatives)?

- Methodological Answer : The vanilloyloxy group’s methoxy substituent introduces distinct 1H NMR signals (δ ~3.8 ppm for OCH3) and aromatic proton splitting patterns (ABX system in the vanillin moiety). In contrast, 4-hydroxybenzoyloxy derivatives lack the methoxy group, simplifying their aromatic region. High-resolution MS (HRMS) with electrospray ionization (ESI) can differentiate molecular formulae, e.g., C38H54O9 for the target compound vs. C37H52O9 for analogs .

Advanced Research Questions

Q. How can synthetic derivatization of 3β-Vanilloyloxy-21β,29-dihydroxyserrat-14-en-24-oic acid be optimized to enhance bioactivity while preserving structural stability?

- Methodological Answer : Focus on regioselective modifications at the 21β- or 29-hydroxyl groups. For example, acylation with activated esters (e.g., acetic anhydride) under mild conditions (0–25°C, pyridine catalyst) minimizes degradation. Reaction progress should be monitored via TLC, and products purified using flash chromatography (hexane:ethyl acetate gradients). Stability studies (e.g., pH-dependent hydrolysis assays) are critical to assess derivatization efficacy .

Q. What strategies resolve contradictions in reported NMR assignments for 3β-Vanilloyloxy-21β,29-dihydroxyserrat-14-en-24-oic acid across different studies?

- Methodological Answer : Discrepancies often arise from solvent effects or insufficient NOE (nuclear Overhauser effect) data. Perform 2D NMR experiments (HSQC, HMBC, and NOESY) in deuterated DMSO to clarify through-space correlations, particularly between the vanilloyloxy group and the serratene core. Compare chemical shifts with structurally validated analogs (e.g., 3β-(4-hydroxybenzoyloxy) derivatives) to confirm assignments .

Q. How can researchers address low yields in the chromatographic separation of 3β-Vanilloyloxy-21β,29-dihydroxyserrat-14-en-24-oic acid from co-eluting triterpenoids?

- Methodological Answer : Optimize stationary phase selectivity using hydrophilic interaction liquid chromatography (HILIC) or chiral columns. For HILIC, employ a mobile phase of acetonitrile:ammonium acetate buffer (pH 4.5) to enhance resolution of polar hydroxyl groups. Pre-purification via liquid-liquid extraction (e.g., ethyl acetate partitioning) reduces matrix complexity .

Q. What in vitro assays are most suitable for evaluating the biological activity of 3β-Vanilloyloxy-21β,29-dihydroxyserrat-14-en-24-oic acid, given its structural similarity to anti-inflammatory serratene triterpenoids?

- Methodological Answer : Prioritize NF-κB or COX-2 inhibition assays using macrophage models (e.g., RAW 264.7 cells). Dose-response experiments (1–100 μM) with LPS-induced inflammation are recommended. Include positive controls (e.g., dexamethasone) and validate results with ELISA for cytokine secretion (e.g., TNF-α, IL-6). Ensure solubility via DMSO vehicles (<0.1% final concentration) .

Data Reporting and Reproducibility

Q. What minimal experimental details should be reported to ensure reproducibility in studies involving 3β-Vanilloyloxy-21β,29-dihydroxyserrat-14-en-24-oic acid?

- Methodological Answer : Document (1) NMR acquisition parameters (solvent, frequency, temperature), (2) HPLC column specifications and gradient profiles, (3) synthetic reaction conditions (catalyst, solvent, time/temperature), and (4) biological assay protocols (cell lines, passage numbers, incubation times). Public deposition of raw spectral data (e.g., via Zenodo) enhances transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.